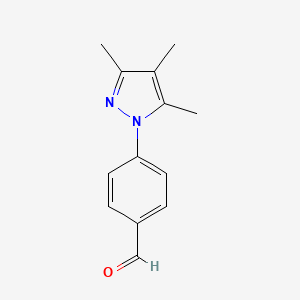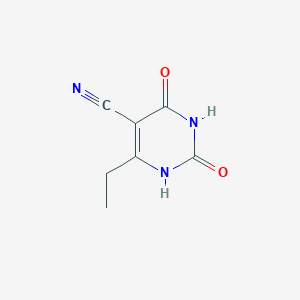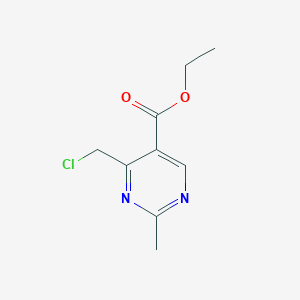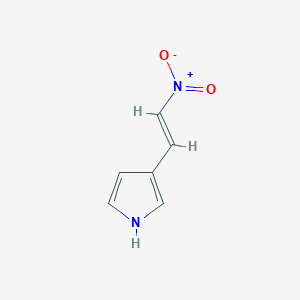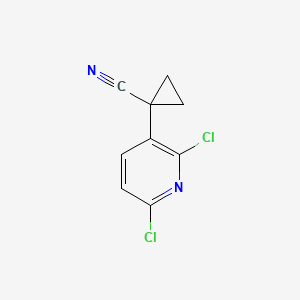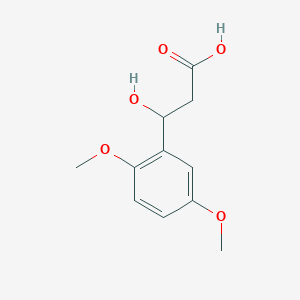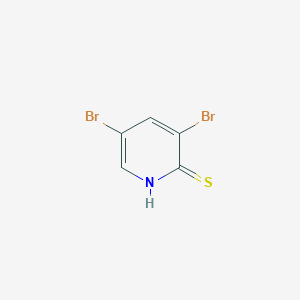
3,5-Dibromo-2-mercaptopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dibromo-2-mercaptopyridine is an organosulfur compound with the molecular formula C5H3Br2NS. It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 3rd and 5th positions and a mercapto group at the 2nd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-mercaptopyridine typically involves the bromination of 2-mercaptopyridine. The reaction is carried out by treating 2-mercaptopyridine with bromine in an appropriate solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 3rd and 5th positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dibromo-2-mercaptopyridine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium thiolate or primary amines are employed under basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrogenated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,5-Dibromo-2-mercaptopyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,5-Dibromo-2-mercaptopyridine involves its interaction with various molecular targets. The mercapto group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
2-Mercaptopyridine: Similar in structure but lacks the bromine atoms.
3,5-Dibromo-2-hydroxypyridine: Similar but with a hydroxyl group instead of a mercapto group.
Uniqueness: 3,5-Dibromo-2-mercaptopyridine is unique due to the presence of both bromine atoms and a mercapto group, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H3Br2NS |
|---|---|
Molekulargewicht |
268.96 g/mol |
IUPAC-Name |
3,5-dibromo-1H-pyridine-2-thione |
InChI |
InChI=1S/C5H3Br2NS/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9) |
InChI-Schlüssel |
AMPPNYPXBCYZRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=S)NC=C1Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl[(4-methyloxolan-2-yl)methyl]amine](/img/structure/B13563981.png)
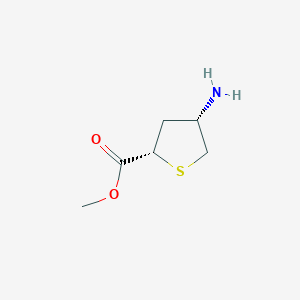
![1H,6H,7H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B13563997.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}methanamine](/img/structure/B13564001.png)
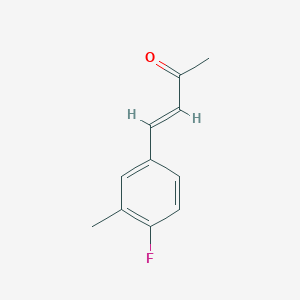
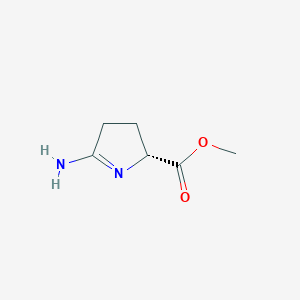
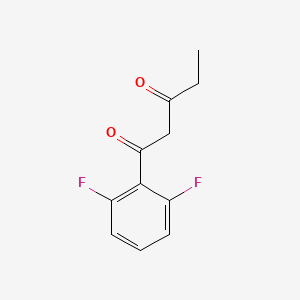
![Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate](/img/structure/B13564022.png)
